molecular formula C22H22ClN3O2 B2970226 1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775303-17-7

1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2970226
CAS No.: 1775303-17-7
M. Wt: 395.89
InChI Key: FGNDMZMDDRPEEY-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically relevant motifs: a piperidine core and a 1,2,4-oxadiazole heterocycle. The piperidine ring is a common scaffold found in numerous bioactive molecules. The 1,2,4-oxadiazole ring is recognized as a versatile bioisostere, commonly used to replace carboxylic acids, esters, and carboxamides in drug design to fine-tune properties like potency, metabolic stability, and bioavailability . Compounds containing the 1,2,4-oxadiazole nucleus have been extensively studied and demonstrate a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . This specific molecule, with its aryl-substituted oxadiazole linked to a piperidine system that is functionalized with a 2-chlorophenyl acetyl group, presents a complex architecture for exploring novel biological targets. It serves as a valuable chemical tool for researchers developing new therapeutic agents, particularly for screening against enzymatic targets or cellular assays. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c23-19-9-5-4-8-18(19)15-21(27)26-12-10-16(11-13-26)14-20-24-22(25-28-20)17-6-2-1-3-7-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNDMZMDDRPEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a compound of interest due to its potential biological activities. This compound features a piperidine core and an oxadiazole moiety, which are known for their pharmacological significance. The molecular formula of this compound is C22H22ClN3O2, with a molecular weight of 395.89 g/mol.

The biological activity of this compound is primarily attributed to the oxadiazole ring, which has been associated with various pharmacological effects including anti-inflammatory, antibacterial, antitumor, and antiviral activities. The mode of action often involves the inhibition of key enzymes in biochemical pathways relevant to inflammation and pain management.

Target Pathways

While specific targets for this compound have not been thoroughly elucidated, oxadiazole derivatives are known to inhibit cyclooxygenase pathways, which play a crucial role in the inflammatory response.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity Type Description
Antibacterial Potential activity against various bacterial strains.
Antitumor Possible effects on cancer cell proliferation.
Anti-inflammatory Inhibition of inflammatory pathways.
Analgesic Pain relief through biochemical modulation.

Research Findings

Recent studies have highlighted the biological potential of compounds containing oxadiazole and piperidine structures. For instance, synthesized derivatives have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis while exhibiting weaker effects on other strains .

Case Studies

  • Antimicrobial Activity : A study involving a series of oxadiazole derivatives demonstrated significant antibacterial properties, with some compounds exhibiting IC50 values indicative of strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes .
  • Enzyme Inhibition : The synthesized compounds were evaluated for their ability to inhibit AChE and showed promising results, suggesting potential applications in treating conditions like Alzheimer's disease .
  • BSA Binding Studies : Binding interactions with bovine serum albumin (BSA) indicated that these compounds could effectively interact with proteins, enhancing their pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of piperidine-1,2,4-oxadiazole hybrids. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison of Piperidine-Oxadiazole Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine - 2-Chlorophenylacetyl
- 3-Phenyl-1,2,4-oxadiazole
407.88 High lipophilicity; potential CNS or metabolic targets due to chloro and oxadiazole motifs
1-[2-(2-Chlorophenyl)acetyl]-N-[(3-methyl-oxadiazol-5-yl)methyl]piperidine-4-carboxamide - 3-Methyl-oxadiazole
- Carboxamide side chain
376.84 Enhanced solubility due to carboxamide; reduced steric hindrance vs. phenyl substituent
1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine - 3,4-Dimethoxybenzoyl
- 3-Phenyl-1,2,4-oxadiazole
407.46 Increased metabolic stability from methoxy groups; potential for kinase inhibition
1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine - 4-Butoxybenzoyl
- 3-Phenyl-1,2,4-oxadiazole
419.50 Higher lipophilicity (butoxy chain); possible toxicity concerns
V-0219 (Compound 9) - 4-Trifluoromethylphenyl-oxadiazole
- Morpholine side chain
~450 GLP-1R positive allosteric modulator; subnanomolar potency in insulin secretion assays
3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-nitrophenyl)acryloyl]piperidine - 4-Chlorophenyl-oxadiazole
- Nitrophenyl acryloyl
~438 Electron-withdrawing nitro group may enhance reactivity but raise toxicity risks

Key Research Findings

Synthetic Accessibility : The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives, as seen in and . The main compound’s synthesis likely involves similar steps, with chloroacetyl and phenyl substituents introduced early in the sequence .

Structure-Activity Relationships (SAR): Oxadiazole Substitution: The 3-phenyl group on the oxadiazole (main compound) enhances π-π stacking with aromatic residues in target proteins compared to smaller groups (e.g., methyl in ) . Chlorophenyl vs. Trifluoromethylphenyl: The 2-chlorophenyl group in the main compound provides moderate lipophilicity, whereas trifluoromethyl groups (e.g., V-0219 in ) improve potency but may reduce solubility . Piperidine vs.

However, the main compound’s lack of a morpholine group (cf. V-0219) may shift its target profile . Metabolic Stability: The 1,2,4-oxadiazole ring resists oxidative metabolism, as shown in , which highlights oxadiazole derivatives’ use in prolonged-action therapeutics .

Pharmacokinetic Considerations :

  • Lipophilicity : The main compound’s calculated logP (~3.5) is comparable to analogs like 1-(3,4-dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (logP ~2.8), but higher than carboxamide derivatives (logP ~1.5) .
  • Toxicity : Chlorophenyl groups (main compound) are associated with lower cytotoxicity than nitro-substituted derivatives (), which may generate reactive metabolites .

Q & A

What are the optimal synthetic routes for 1-[(2-Chlorophenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine?

Basic Research Focus:
A Boc-protection strategy followed by microwave-assisted ring closure has been demonstrated for synthesizing structurally related oxadiazole-piperidine hybrids. For example, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline derivatives were synthesized using para-aminobenzoic acid as a precursor, with microwave conditions (100–150°C, 30–60 min) yielding oxadiazole intermediates in high purity . Subsequent acylation with chlorophenyl acetyl chloride under mild acidic conditions (e.g., TFA) can be adapted for the target compound .

Advanced Research Focus:
For regioselective functionalization, coupling reagents such as HATU or EDCI may enhance yields during the acylation step. Evidence from oxadiazole-isopropylamide syntheses suggests that reaction solvent polarity (e.g., DMF vs. THF) significantly impacts product distribution in multi-step protocols . Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of 2-chlorophenylacetyl chloride) and purification via silica chromatography or recrystallization is recommended to minimize byproducts .

How can structural analogs of this compound be characterized to validate purity and regiochemistry?

Basic Research Focus:
Combined use of 1H^1H-NMR and 13C^{13}C-NMR is critical. For example, oxadiazole protons typically resonate at δ 8.1–8.3 ppm in CDCl3_3, while the piperidine methylene group appears as a multiplet at δ 3.4–3.7 ppm . High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular formula integrity .

Advanced Research Focus:
X-ray crystallography or 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) can resolve ambiguities in regiochemistry. For instance, NOE correlations between the oxadiazole C5 proton and the piperidine methylene group confirm spatial proximity in related derivatives . Purity validation via HPLC (C18 column, methanol/water gradient) with UV detection at 254 nm is recommended, achieving >95% purity thresholds .

What biological targets are associated with 1,2,4-oxadiazole-piperidine hybrids, and how can activity be assayed?

Basic Research Focus:
1,2,4-Oxadiazole-piperidine scaffolds show affinity for central nervous system (CNS) receptors and proteasomes. For example, analogs with fluorophenyl substituents exhibit inhibitory activity against mGluR5 receptors (IC50_{50}: 10–50 nM) in radioligand binding assays .

Advanced Research Focus:
Mechanistic studies require enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization (FP) for quantifying proteasome inhibition (e.g., chymotrypsin-like activity assays using suc-LLVY-AMC substrate) . Dose-response curves (0.1–100 µM) and kinetic analysis (Ki_i) should be performed to differentiate competitive vs. non-competitive inhibition .

How do substituents on the oxadiazole and piperidine moieties influence pharmacological activity?

Basic Research Focus:
Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance metabolic stability by reducing CYP450-mediated oxidation. Piperidine N-acylation improves blood-brain barrier (BBB) penetration, as shown in analogs with logP values >2.5 .

Advanced Research Focus:
Structure-activity relationship (SAR) studies reveal that 3-phenyl-1,2,4-oxadiazol-5-yl groups increase proteasome binding affinity by 3–5 fold compared to methyl substituents . Molecular docking (e.g., AutoDock Vina) into the β5 subunit (PDB: 3UNF) predicts hydrophobic interactions with Val31 and Thr21 residues .

What analytical methods are recommended for stability profiling under physiological conditions?

Basic Research Focus:
Stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) can be assessed via LC-MS over 24 hours. Related oxadiazole derivatives show <10% degradation at 37°C in phosphate-buffered saline (PBS, pH 7.4) .

Advanced Research Focus:
For forced degradation studies, expose the compound to oxidative (3% H2_2O2_2), thermal (40–60°C), and photolytic (ICH Q1B) conditions. UPLC-QTOF identifies degradation products, such as hydrolyzed oxadiazole rings forming amidoxime intermediates .

How can researchers resolve contradictions in biological activity data across similar analogs?

Basic Research Focus:
Discrepancies may arise from assay variability (e.g., cell lines vs. recombinant enzymes). Normalize data using positive controls (e.g., bortezomib for proteasome inhibition) and replicate experiments in triplicate .

Advanced Research Focus:
Meta-analysis of published IC50_{50} values for oxadiazole derivatives reveals that lipophilicity (clogP) and polar surface area (PSA) correlate with inconsistent BBB penetration. Computational models (e.g., SwissADME) can prioritize analogs with PSA <90 Ų and <5 H-bond donors .

What in vivo models are suitable for pharmacokinetic and efficacy studies?

Basic Research Focus:
Rodent models (e.g., Sprague-Dawley rats) are standard for assessing oral bioavailability. Intravenous (1 mg/kg) and oral (10 mg/kg) dosing with plasma sampling over 24 hours can determine Cmax_{max}, Tmax_{max}, and AUC .

Advanced Research Focus:
Transgenic Alzheimer’s disease models (e.g., APP/PS1 mice) evaluate CNS efficacy. Brain-to-plasma ratio (B/P) >0.3 indicates sufficient BBB penetration, measured via LC-MS/MS . Microdialysis in freely moving animals quantifies target engagement in specific brain regions .

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